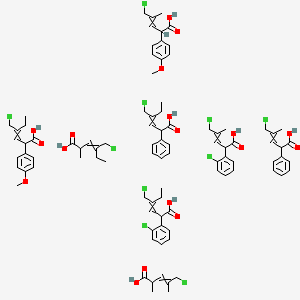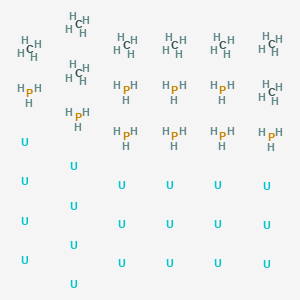
Methane;phosphane;uranium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methane;phosphane;uranium is a compound that combines methane, phosphane (phosphine), and uranium Methane is a simple hydrocarbon with the formula CH₄, phosphane is a phosphorus hydride with the formula PH₃, and uranium is a heavy metal with the symbol U
準備方法
Synthetic Routes and Reaction Conditions
The preparation of methane;phosphane;uranium involves the combination of methane, phosphane, and uranium under specific conditions. One common method is the reaction of uranium halides with phosphane in the presence of methane. This reaction typically requires high temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound is less common due to the specialized conditions required. it can be produced on a small scale in research laboratories using controlled environments and precise reaction conditions.
化学反応の分析
Types of Reactions
Methane;phosphane;uranium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different uranium oxides and phosphine oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state uranium compounds.
Substitution: Substitution reactions can occur where the methane or phosphane groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like hydrogen or lithium aluminum hydride, and various ligands for substitution reactions. These reactions often require specific conditions such as high temperatures, inert atmospheres, or the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can produce uranium oxides and phosphine oxides, while reduction reactions can yield lower oxidation state uranium compounds.
科学的研究の応用
Methane;phosphane;uranium has several scientific research applications, including:
Chemistry: The compound is studied for its unique chemical properties and potential as a catalyst in various reactions.
Biology: Research is ongoing to explore the potential biological effects and applications of the compound, particularly in the field of radiopharmaceuticals.
Medicine: The compound’s radioactive properties make it a candidate for use in medical imaging and cancer treatment.
Industry: this compound is investigated for its potential use in nuclear energy and materials science.
作用機序
The mechanism by which methane;phosphane;uranium exerts its effects involves the interaction of its components with various molecular targets. For example, the uranium component can interact with DNA and other cellular structures, leading to potential applications in cancer treatment. The phosphane component can act as a ligand, coordinating with metal centers in catalytic reactions. The methane component can serve as a source of carbon in various chemical reactions.
類似化合物との比較
Methane;phosphane;uranium can be compared with other similar compounds, such as:
Methane;phosphane;thorium: Similar in structure but with thorium instead of uranium, leading to different chemical properties and applications.
Methane;phosphane;plutonium:
Methane;phosphane;neptunium: This compound includes neptunium, resulting in unique chemical and physical properties.
特性
分子式 |
C8H59P9U20 |
|---|---|
分子量 |
5194.90 g/mol |
IUPAC名 |
methane;phosphane;uranium |
InChI |
InChI=1S/8CH4.9H3P.20U/h8*1H4;9*1H3;;;;;;;;;;;;;;;;;;;; |
InChIキー |
XAJLBSDHLGTMOC-UHFFFAOYSA-N |
正規SMILES |
C.C.C.C.C.C.C.C.P.P.P.P.P.P.P.P.P.[U].[U].[U].[U].[U].[U].[U].[U].[U].[U].[U].[U].[U].[U].[U].[U].[U].[U].[U].[U] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7S,23Z)-4-hydroxy-7-[(1R,2E)-1-hydroxy-2-hexadecen-1-yl]-N,N,N-trimethyl-9-oxo-3,5-dioxa-8-aza-4-phosphadotriacont-23-en-1-aminium4-OxideInnerSalt](/img/structure/B13392076.png)
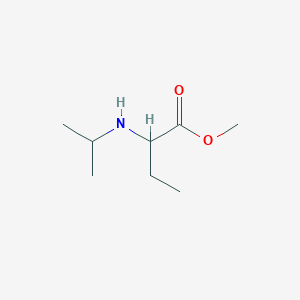
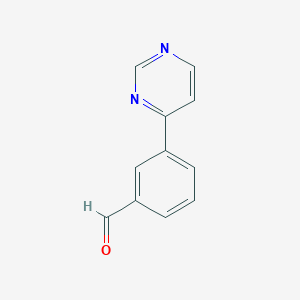
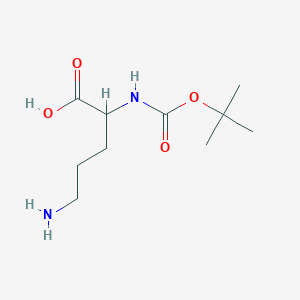
![6-[1-[8-Fluoro-6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-1,6-naphthyridin-5-one](/img/structure/B13392093.png)
![tert-butyl 3-[4-[[N-(cyclohexanecarbonyl)-3-(3-methoxy-3-oxoprop-1-enyl)anilino]methyl]phenyl]prop-2-enoate](/img/structure/B13392101.png)

![(1R)-3-(3,4-dimethoxyphenyl)-1-{3-[2-(morpholin-4-yl)ethoxy]phenyl}propyl (2S)-1-[(2S)-2-cyclohexyl-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate](/img/structure/B13392122.png)
![[9-chloro-8-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl] methanesulfonate](/img/structure/B13392124.png)
![N-(3-Fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamic acid (3R)-1-azabicyclo[2.2.2]oct-3-yl ester](/img/structure/B13392132.png)
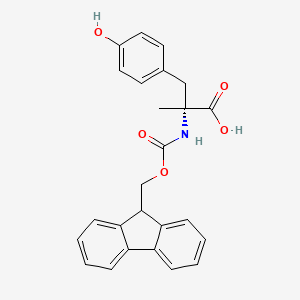
![disodium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] (3,4,5-trihydroxy-6-methyloxan-2-yl) phosphate](/img/structure/B13392156.png)
![[3S-[2(2S*,3R),3a,4ab,8ab]]-2-(3-Amino-2-hydroxy-4-phenylbutyl)-N-(1,1-dimethylethyl)decahydro-3-Isoquinolinecarboxamide](/img/structure/B13392161.png)
